2,2,2-trifluoro-1-{2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}ethanone
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Overview
Description
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl groups and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 2-methyl-1H-indole with 2-(4-methylphenoxy)ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-TRIFLUORO-1-(P-TOLYL)ETHANONE
- 2,2,2-TRIFLUORO-4’-METHYLACETOPHENONE
- 4-(TRIFLUOROACETYL)TOLUENE
Uniqueness
Compared to similar compounds, 2,2,2-TRIFLUORO-1-{2-METHYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}ETHAN-1-ONE stands out due to its indole moiety, which imparts unique electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities .
Properties
Molecular Formula |
C20H18F3NO2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-methyl-1-[2-(4-methylphenoxy)ethyl]indol-3-yl]ethanone |
InChI |
InChI=1S/C20H18F3NO2/c1-13-7-9-15(10-8-13)26-12-11-24-14(2)18(19(25)20(21,22)23)16-5-3-4-6-17(16)24/h3-10H,11-12H2,1-2H3 |
InChI Key |
BGIQPVFGXPDDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C(=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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